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Compound of Interest

Compound Name:
N-BUTYL-2-

CHLORONICOTINAMIDE

CAS No.: 56149-32-7

Cat. No.: B1335012 Get Quote

Strategic Intermediate for SNAr-Driven Heterocyclic
Synthesis
Part 1: Executive Technical Summary
N-butyl-2-chloronicotinamide is a functionalized pyridine derivative characterized by an

electron-deficient 2-chloro substituent adjacent to a 3-carboxamide moiety. This specific

substitution pattern activates the chlorine atom toward Nucleophilic Aromatic Substitution

(SNAr), making the compound a versatile scaffold for synthesizing fused heterocycles (e.g.,

pyrido[2,3-d]pyrimidines) and 2-amino-nicotinamide derivatives (isosteres of fenamates and

NSAIDs).

Unlike simple acid chlorides, this amide intermediate offers a stable yet reactive "handle" (the

2-Cl position) while the N-butyl chain provides lipophilicity often required for membrane

permeability in agrochemical formulations or specific receptor binding in medicinal chemistry.

Part 2: Chemical Identity & Properties
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Property Specification

Chemical Name N-butyl-2-chloropyridine-3-carboxamide

CAS Number 56149-32-7

Molecular Formula C₁₀H₁₃ClN₂O

Molecular Weight 212.68 g/mol

Appearance White to off-white crystalline solid

Melting Point 98–102 °C (Typical range for pure amide)

Solubility
Soluble in DCM, EtOAc, DMSO; sparingly

soluble in water.[1]

Reactivity Class
Electrophilic Aromatic (Activated); Acylating

Agent (Potential)

Part 3: Synthesis Protocol (Step-by-Step)
The synthesis of N-butyl-2-chloronicotinamide is most reliably achieved via the Acid Chloride

Method. This pathway minimizes side reactions compared to direct coupling agents

(EDC/NHS) which can be sterically hindered by the 2-chloro substituent.

Reaction Scheme
Activation: 2-Chloronicotinic acid

2-Chloronicotinoyl chloride (using Thionyl Chloride).

Amidation: 2-Chloronicotinoyl chloride + n-Butylamine

N-butyl-2-chloronicotinamide.

Detailed Methodology
Stage 1: Acid Chloride Formation

Reagents: 2-Chloronicotinic acid (1.0 eq), Thionyl Chloride (SOCl₂, 3.0 eq), DMF (Cat. 0.1

eq).
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Solvent: Toluene or neat SOCl₂.

Protocol:

Charge 2-chloronicotinic acid into a reactor under inert atmosphere (

).

Add toluene (if used) and catalytic DMF.

Slowly add SOCl₂ to control gas evolution (HCl/SO₂).

Heat to reflux (75–80 °C) for 2–3 hours until gas evolution ceases.

Critical Step: Evaporate excess SOCl₂ under reduced pressure. Co-evaporate with

toluene twice to remove trace acid chloride, which can darken the final product.

Stage 2: Nucleophilic Acyl Substitution (Amidation)
Reagents: Crude 2-Chloronicotinoyl chloride (from Stage 1), n-Butylamine (1.1 eq),

Triethylamine (Et₃N, 1.5 eq).

Solvent: Dichloromethane (DCM) or THF (Anhydrous).

Protocol:

Dissolve the crude acid chloride in anhydrous DCM (10 mL/g) and cool to 0 °C.

Prepare a solution of n-butylamine and Et₃N in DCM.

Addition: Add the amine solution dropwise to the acid chloride. Note: The reaction is highly

exothermic. Maintain internal temperature < 10 °C to prevent hydrolysis or bis-acylation.

Allow to warm to Room Temperature (RT) and stir for 2 hours.

Quench: Wash with 1N HCl (to remove unreacted amine), followed by saturated NaHCO₃

(to remove unreacted acid) and brine.
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Isolation: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from

Hexane/EtOAc if necessary.

Process Visualization
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Figure 1: Two-step synthesis pathway via acid chloride activation.

Part 4: Reactivity & Downstream Applications
The core value of N-butyl-2-chloronicotinamide lies in the 2-Chloro position.[2] The nitrogen

atom in the pyridine ring withdraws electron density, making the C2 position highly susceptible

to nucleophilic attack.

Key Reaction: SNAr (Nucleophilic Aromatic
Substitution)
The 2-chloro group can be displaced by amines, thiols, or alkoxides. This is the primary route

to 2-amino-nicotinamide derivatives, a scaffold found in potent anti-inflammatory drugs (e.g.,

Clonixin, Flunixin) and herbicides (e.g., Nicosulfuron precursors).

Mechanism:

Nucleophilic Attack: An incoming nucleophile (e.g., Aniline) attacks C2.

Meisenheimer Complex: Formation of a resonance-stabilized anionic intermediate.

Elimination: Loss of the Chloride ion (

) restores aromaticity.
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Application Logic
Pharmaceuticals: Synthesis of N-butyl-2-(phenylamino)nicotinamide analogs. The N-butyl

group acts as a lipophilic anchor, potentially improving oral bioavailability compared to the

free acid.

Agrochemicals: The N-butyl amide is often more stable to environmental hydrolysis than the

ester, providing longer residual activity in field applications.

Reactivity Diagram
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Figure 2: Divergent synthesis pathways utilizing the reactive 2-chloro "handle".

Part 5: Analytical Characterization
To validate the synthesis of CAS 56149-32-7, the following spectral signatures must be

confirmed:

¹H NMR (CDCl₃, 400 MHz):

Pyridine Ring: Three distinct aromatic protons. Look for a doublet of doublets (dd) around

8.4 ppm (H6), a dd around

7.8 ppm (H4), and a dd around

7.3 ppm (H5).
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Amide NH: Broad singlet around

6.5–7.5 ppm (exchangeable with D₂O).

N-Butyl Chain:

Triplet (

~3.4 ppm, 2H,

).

Multiplet (

~1.6 ppm, 2H,

).

Multiplet (

~1.4 ppm, 2H,

).

Triplet (

~0.9 ppm, 3H,

).

Mass Spectrometry (ESI+):

[M+H]⁺: 213.08 (³⁵Cl) and 215.08 (³⁷Cl) in a 3:1 ratio, confirming the presence of a single

chlorine atom.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 6-氯烟酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

2. 2-Chloronicotinyl chloride | 49609-84-9 [chemicalbook.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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